molecular formula C29H32N2O3S B13379214 Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate

Ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate

Cat. No.: B13379214
M. Wt: 488.6 g/mol
InChI Key: RESGVPIUXWHMPI-UHFFFAOYSA-N
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Description

Ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexyl group, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thioether linkages, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Thioether-Containing Compounds: Compounds with thioether linkages may exhibit similar chemical reactivity and biological properties.

    Cyclohexyl-Substituted Compounds: These compounds share the cyclohexyl group and may have similar steric and electronic properties.

Conclusion

Ethyl (5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanylacetate is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable compound for further study and development.

Properties

Molecular Formula

C29H32N2O3S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate

InChI

InChI=1S/C29H32N2O3S/c1-3-34-27(33)25(19-12-6-4-7-13-19)35-28-30-24-22-17-11-10-14-20(22)18-29(2,23(24)26(32)31-28)21-15-8-5-9-16-21/h4,6-7,10-14,17,21,25H,3,5,8-9,15-16,18H2,1-2H3,(H,30,31,32)

InChI Key

RESGVPIUXWHMPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=C(C(=O)N2)C(CC4=CC=CC=C43)(C)C5CCCCC5

Origin of Product

United States

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